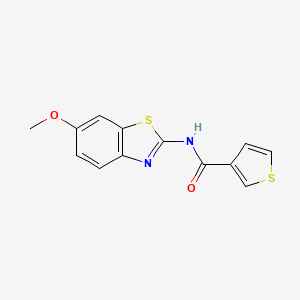![molecular formula C23H23ClN4O4 B12173027 3-(3-chloro-4-methoxyphenyl)-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B12173027.png)
3-(3-chloro-4-methoxyphenyl)-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-3,4-dihydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chloro-4-methoxyphenyl)-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of functional groups such as chloro, methoxy, oxo, and carboxamide adds to its chemical versatility and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methoxyphenyl)-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Chloro and Methoxy Groups: These groups can be introduced via electrophilic aromatic substitution reactions using appropriate chlorinating and methoxylating agents.
Attachment of the Oxo and Carboxamide Groups: This step often involves the use of acylation reactions, where the quinazoline core is reacted with acyl chlorides or anhydrides.
Incorporation of the Pyrrolidinyl Propyl Side Chain: This can be done through nucleophilic substitution reactions, where the quinazoline derivative is reacted with a pyrrolidinyl propyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to accelerate reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-chloro-4-methoxyphenyl)-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amine or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-chloro-4-methoxyphenyl)-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-3,4-dihydroquinazoline-7-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-(3-chloro-4-methoxyphenyl)-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- 2-Fluorodeschloroketamine
Uniqueness
3-(3-chloro-4-methoxyphenyl)-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-3,4-dihydroquinazoline-7-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its quinazoline core, coupled with the chloro, methoxy, oxo, and carboxamide groups, makes it a versatile compound for various scientific applications.
Eigenschaften
Molekularformel |
C23H23ClN4O4 |
|---|---|
Molekulargewicht |
454.9 g/mol |
IUPAC-Name |
3-(3-chloro-4-methoxyphenyl)-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]quinazoline-7-carboxamide |
InChI |
InChI=1S/C23H23ClN4O4/c1-32-20-8-6-16(13-18(20)24)28-14-26-19-12-15(5-7-17(19)23(28)31)22(30)25-9-3-11-27-10-2-4-21(27)29/h5-8,12-14H,2-4,9-11H2,1H3,(H,25,30) |
InChI-Schlüssel |
KPCAHGGPCQQNNO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCCCN4CCCC4=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B12172944.png)
![2-(3-chlorobenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B12172948.png)

![2-(1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B12172962.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12172968.png)
![Benzenamine, 4-methyl-N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]-](/img/structure/B12172969.png)


![N'-[(1E)-(4-Hydroxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B12172985.png)
![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B12172995.png)


![methyl N-[4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]-beta-alaninate](/img/structure/B12173007.png)
![7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12173018.png)
